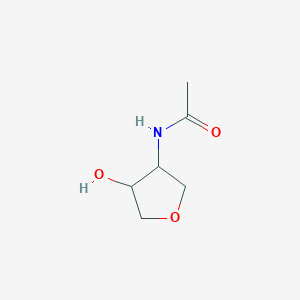
3-Isocyanatothiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanatothiolane is an organic compound characterized by the presence of both isocyanate and thiol functional groups. This dual functionality makes it a versatile reagent in organic synthesis and various industrial applications. The compound is known for its reactivity and ability to form stable linkages with a variety of substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatothiolane can be synthesized through the reaction of isocyanates with thiols. One common method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene under moderate heating conditions (around 40°C) . This method is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone and purification by column chromatography to maintain high product purity.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then decomposed using tosyl chloride . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatothiolane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles to form ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alcohols, amines, and other nucleophiles under mild conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
3-Isocyanatothiolane is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used in the synthesis of heterocycles and thioureas.
Biology: It is employed in bioconjugation techniques, particularly in the labeling of proteins and peptides.
Industry: It is used in the production of polymers and coatings due to its ability to form stable linkages with various substrates.
Mechanism of Action
The mechanism of action of 3-Isocyanatothiolane involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, while the thiol group can form disulfide bonds. These reactions are crucial in bioconjugation and the synthesis of complex molecules .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Methyl isothiocyanate
- Ethyl isothiocyanate
Comparison: 3-Isocyanatothiolane is unique due to the presence of both isocyanate and thiol groups, which allows it to participate in a wider range of chemical reactions compared to other isothiocyanates that lack the thiol functionality. This dual functionality makes it particularly valuable in bioconjugation and the synthesis of complex molecules .
Properties
IUPAC Name |
3-isocyanatothiolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-4-6-5-1-2-8-3-5/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWLFULOSCBUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)


![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)

![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)
